

# Spectroscopic Analysis of 3,4,4,5-Tetramethyloctane: A Technical Guide

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## Compound of Interest

Compound Name: 3,4,4,5-Tetramethyloctane

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This technical guide provides a comprehensive overview of the spectroscopic data for **3,4,4,5-tetramethyloctane**. Due to the limited availability of experimental spectra for this specific compound, this guide combines theoretical predictions and analogous data from similar branched alkanes to offer a robust analytical profile. This document details predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) data, along with expected Mass Spectrometry (MS) fragmentation patterns. Furthermore, it outlines standardized experimental protocols for acquiring such data.

## Spectroscopic Data Summary

The following tables summarize the predicted and expected spectroscopic data for **3,4,4,5-tetramethyloctane**.

### Table 1: Predicted $^1\text{H}$ NMR Spectral Data

Protons	Chemical Shift (ppm)	Multiplicity	Integration
CH <sub>3</sub> (C1, C8)	~ 0.8 - 0.9	Triplet	6H
CH <sub>2</sub> (C2, C7)	~ 1.2 - 1.4	Sextet	4H
CH (C3, C6)	~ 1.5 - 1.7	Multiplet	2H
CH <sub>3</sub> (on C4)	~ 0.8 - 0.9	Doublet	6H
CH <sub>3</sub> (on C5)	~ 0.8 - 0.9	Doublet	6H
CH (C4, C5)	~ 1.6 - 1.8	Multiplet	2H

**Table 2: Predicted <sup>13</sup>C NMR Spectral Data**

Carbon Atom	Chemical Shift (ppm)
C1, C8	~ 14
C2, C7	~ 23
C3, C6	~ 35
C4, C5	~ 40
CH <sub>3</sub> (on C4)	~ 15 - 20
CH <sub>3</sub> (on C5)	~ 15 - 20

**Table 3: Expected Mass Spectrometry (MS) Data**

The mass spectrum of **3,4,4,5-tetramethyloctane**, a C<sub>12</sub>H<sub>26</sub> isomer, is expected to show fragmentation patterns typical for branched alkanes. The molecular ion peak (M<sup>+</sup>) at m/z 170 would likely be of low abundance or absent. The spectrum would be characterized by a series of fragment ions corresponding to the loss of alkyl groups.

m/z	Interpretation
170	Molecular Ion ( $M^+$ )
155	$[M - CH_3]^+$
141	$[M - C_2H_5]^+$
127	$[M - C_3H_7]^+$
113	$[M - C_4H_9]^+$
99	$[M - C_5H_{11}]^+$
85	$[M - C_6H_{13}]^+$
71	$[M - C_7H_{15}]^+$
57	$[C_4H_9]^+$ (likely base peak)
43	$[C_3H_7]^+$
29	$[C_2H_5]^+$

## Table 4: Predicted Infrared (IR) Spectroscopy Data

The IR spectrum of an alkane like **3,4,4,5-tetramethyloctane** is characterized by C-H stretching and bending vibrations.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Wavenumber ( $cm^{-1}$ )	Vibration Type	Intensity
2960 - 2850	C-H Stretch ( $sp^3$ )	Strong
1470 - 1450	C-H Bend (Methylene)	Medium
1385 - 1375	C-H Bend (Methyl, gem-dimethyl)	Medium-Strong
1370 - 1365	C-H Bend (Methyl)	Medium

## Experimental Protocols

The following are general experimental protocols that can be adapted for the acquisition of spectroscopic data for **3,4,4,5-tetramethyloctane**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra.

Methodology:

- Sample Preparation: Dissolve approximately 5-10 mg of **3,4,4,5-tetramethyloctane** in a deuterated solvent (e.g.,  $\text{CDCl}_3$ ) in a standard 5 mm NMR tube.
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
- $^1\text{H}$  NMR Acquisition:
  - Acquire a one-dimensional proton spectrum.
  - Typical parameters: spectral width of 10-15 ppm, pulse angle of 30-45 degrees, relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- $^{13}\text{C}$  NMR Acquisition:
  - Acquire a proton-decoupled carbon spectrum.
  - Typical parameters: spectral width of 200-220 ppm, pulse angle of 30-45 degrees, relaxation delay of 2-5 seconds, and a larger number of scans compared to  $^1\text{H}$  NMR.
- Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

## Mass Spectrometry (MS)

Objective: To determine the mass-to-charge ratio of the molecule and its fragments.

Methodology:

- Sample Introduction: Introduce a dilute solution of **3,4,4,5-tetramethyloctane** in a volatile organic solvent (e.g., hexane or dichloromethane) into the mass spectrometer. Given its volatility, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method.[5][6]
- Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.
- Mass Analysis: Scan a mass range appropriate for the expected fragments (e.g., m/z 20-200).
- Data Analysis: Identify the molecular ion peak (if present) and analyze the fragmentation pattern to deduce the structure. The fragmentation of branched alkanes typically involves cleavage at the branching points, leading to the formation of stable carbocations.

## Infrared (IR) Spectroscopy

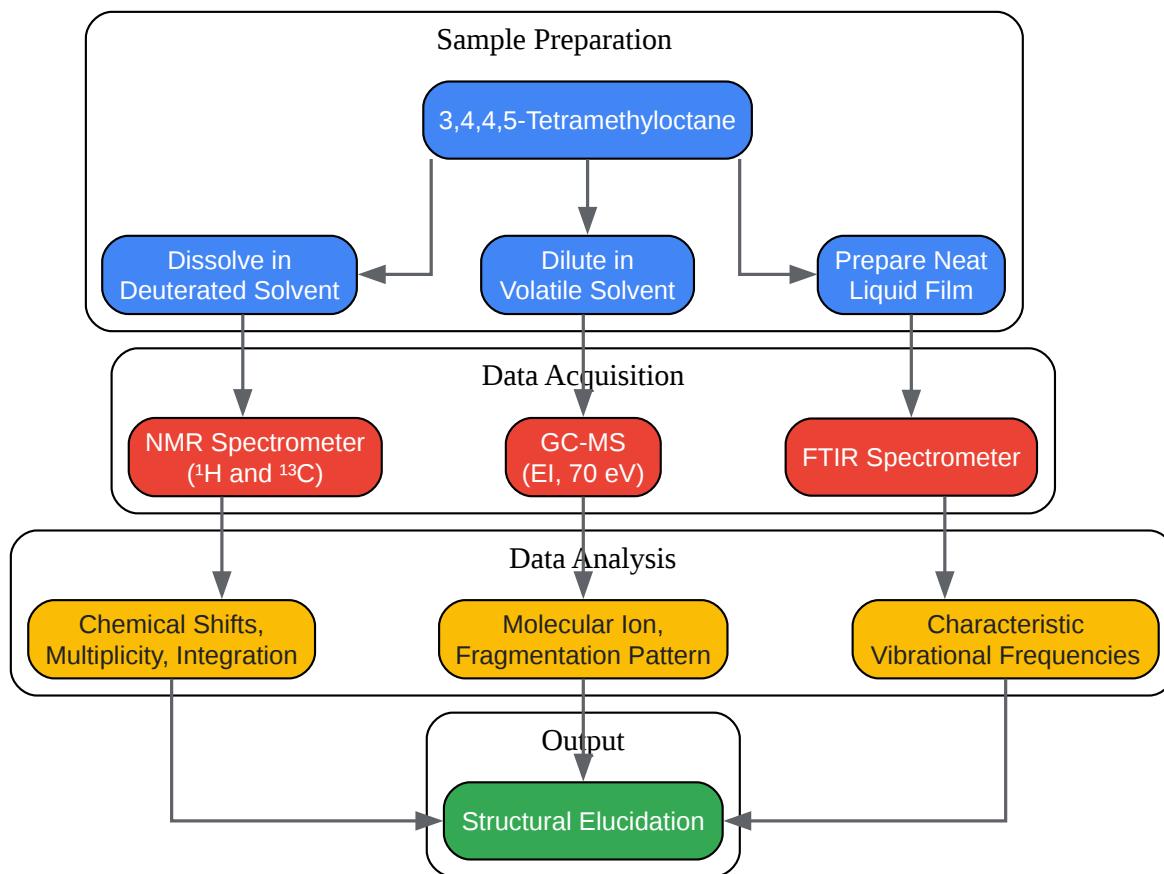
Objective: To identify the functional groups present in the molecule.

Methodology:

- Sample Preparation: As **3,4,4,5-tetramethyloctane** is a liquid, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).[7][8]
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400  $\text{cm}^{-1}$ ).
- Data Analysis: Identify the characteristic absorption bands corresponding to C-H stretching and bending vibrations.[1][2][3][4]

## Visualizations

The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic compound like **3,4,4,5-tetramethyloctane**.



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Caption: Workflow for the Spectroscopic Analysis of **3,4,4,5-Tetramethyloctane**.

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